5,6-Dihydroxy-8-aminoquinoline 5,6-Dihydroxy-8-aminoquinoline
Brand Name: Vulcanchem
CAS No.: 17605-92-4
VCID: VC21046498
InChI: InChI=1S/C9H8N2O2/c10-6-4-7(12)9(13)5-2-1-3-11-8(5)6/h1-4,12-13H,10H2
SMILES: C1=CC2=C(C(=CC(=C2O)O)N)N=C1
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

5,6-Dihydroxy-8-aminoquinoline

CAS No.: 17605-92-4

Cat. No.: VC21046498

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dihydroxy-8-aminoquinoline - 17605-92-4

Specification

CAS No. 17605-92-4
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 8-aminoquinoline-5,6-diol
Standard InChI InChI=1S/C9H8N2O2/c10-6-4-7(12)9(13)5-2-1-3-11-8(5)6/h1-4,12-13H,10H2
Standard InChI Key LPPNSXHQXQXLKA-UHFFFAOYSA-N
Isomeric SMILES C1=CNC2=C(C=C(C(=O)C2=C1)O)N
SMILES C1=CC2=C(C(=CC(=C2O)O)N)N=C1
Canonical SMILES C1=CNC2=C(C=C(C(=O)C2=C1)O)N

Introduction

Chemical Structure and Properties

Molecular Structure

5,6-Dihydroxy-8-aminoquinoline belongs to the 8-aminoquinoline class of compounds, featuring a quinoline backbone with specific functional groups. The quinoline scaffold consists of a benzene ring fused to a pyridine ring, forming a bicyclic structure. In 5,6-Dihydroxy-8-aminoquinoline, hydroxyl groups are positioned at the 5 and 6 positions of the quinoline ring, while an amino group is attached at position 8. This unique arrangement of functional groups contributes to the compound's chemical reactivity and biological properties.

Chemical and Physical Properties

The physical and chemical properties of 5,6-Dihydroxy-8-aminoquinoline are essential for understanding its behavior in biological systems and its potential applications. Table 1 summarizes key properties of this compound:

PropertyValue
IUPAC Name8-aminoquinoline-5,6-diol
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
CAS Number17605-92-4
InChI KeyVUYJUNNNRNSMEG-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C(C(=CC(=C2O)O)N)N=C1

The presence of hydroxyl and amino functional groups gives this compound both acidic and basic properties. The hydroxyl groups can participate in hydrogen bonding, affecting the compound's solubility in various solvents and its interactions with biological macromolecules. The amino group provides a basic site that can interact with acidic moieties in biological systems.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5,6-Dihydroxy-8-aminoquinoline typically involves a multi-step process starting from suitable quinoline precursors. The general synthetic approach includes selective functionalization of the quinoline ring to introduce the desired functional groups at specific positions. The synthesis typically begins with a suitable quinoline derivative, followed by controlled hydroxylation and amination reactions.

Reaction Conditions

Chemical Reactivity

Types of Reactions

5,6-Dihydroxy-8-aminoquinoline can participate in various chemical reactions due to its functional groups. The hydroxyl groups can undergo oxidation, esterification, and etherification reactions. The amino group can participate in reactions typical of aromatic amines, including alkylation, acylation, and diazotization. The quinoline ring itself can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.

Reactions with Biological Relevance

The reactivity of 5,6-Dihydroxy-8-aminoquinoline has important implications for its biological activities. The compound can form complexes with metal ions, which may contribute to its biological effects. The hydroxyl groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species, which has been implicated in both the therapeutic effects and toxicity of 8-aminoquinolines .

Biological Activities

Antimalarial Properties

As a member of the 8-aminoquinoline class, 5,6-Dihydroxy-8-aminoquinoline has potential antimalarial activity. 8-Aminoquinolines are known to affect critical survival stages of Plasmodium parasites, making them valuable for malaria treatment and control . The hydroxyl groups at positions 5 and 6 may influence the compound's interaction with parasite targets, potentially affecting its antimalarial efficacy.

Neuroprotective Effects

Research suggests that 5,6-Dihydroxy-8-aminoquinoline may have neuroprotective properties. Studies on hybrid compounds combining melatonin with 8-aminoquinolines have indicated potential applications against Alzheimer's disease. These compounds may act through multiple mechanisms, including inhibition of acetylcholinesterase and protection against oxidative stress through metal ion chelation.

Mechanisms of Action

Enzyme Inhibition

5,6-Dihydroxy-8-aminoquinoline may exert its biological effects through inhibition of specific enzymes. In the context of its potential neuroprotective effects, it may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of neurodegenerative disorders like Alzheimer's disease.

DNA/RNA Interaction

The compound's structure allows for potential interactions with nucleic acids. The planar quinoline ring system may intercalate between DNA base pairs, while the hydroxyl and amino groups can form hydrogen bonds with nucleotide bases or the phosphate backbone. These interactions could interfere with DNA replication, transcription, or repair, which may contribute to its antimicrobial or anticancer activities.

Modulation of Cellular Pathways

5,6-Dihydroxy-8-aminoquinoline may modulate various cellular pathways, including those involved in oxidative stress and apoptosis. The compound's ability to influence these pathways may underlie its diverse biological activities.

Comparison with Other 8-Aminoquinolines

Structural Comparison

Table 2 compares the structural features of 5,6-Dihydroxy-8-aminoquinoline with other notable 8-aminoquinolines:

CompoundStructureKey Distinguishing Features
5,6-Dihydroxy-8-aminoquinolineQuinoline with -OH at positions 5 and 6, -NH₂ at position 8Hydroxyl groups at positions 5 and 6
Primaquine8-Aminoquinoline with a 4-methyl-1-penten-4-yl side chain at position 4Aliphatic side chain at position 4
Tafenoquine8-Aminoquinoline with complex substitution patternExtended half-life, additional substituents

Pharmacological Differences

The structural differences between 5,6-Dihydroxy-8-aminoquinoline and other 8-aminoquinolines likely influence their pharmacological properties. The hydroxyl groups at positions 5 and 6 in 5,6-Dihydroxy-8-aminoquinoline may affect its solubility, metabolism, and interactions with biological targets compared to other 8-aminoquinolines like primaquine.

Research Applications

Drug Development

5,6-Dihydroxy-8-aminoquinoline serves as a valuable scaffold for the development of new therapeutic agents. Its core structure can be modified to optimize efficacy while minimizing toxicity. Research suggests that manipulation of pharmacokinetics and metabolism might help dissociate 8-aminoquinoline efficacy from toxicity, potentially leading to an improved therapeutic index .

Structure-Activity Relationship Studies

The compound provides a useful model for structure-activity relationship studies. By systematically modifying the substituents on the quinoline ring, researchers can identify the structural features essential for specific biological activities and develop more effective derivatives.

Future Research Directions

Improved Synthesis Methods

Future research may focus on developing more efficient and selective methods for synthesizing 5,6-Dihydroxy-8-aminoquinoline and its derivatives. This could involve the use of novel catalysts, enzymes, or synthetic strategies to achieve higher yields and purity.

Development of Derivatives with Enhanced Properties

Research efforts may aim to develop derivatives of 5,6-Dihydroxy-8-aminoquinoline with enhanced efficacy and reduced toxicity. This could involve structural modifications to optimize pharmacokinetic properties, improve target selectivity, or mitigate the risk of hemolytic toxicity in G6PD-deficient individuals.

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